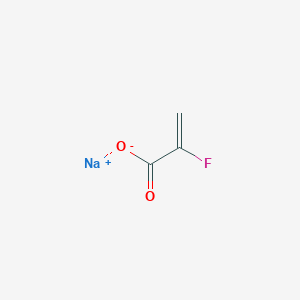

Sodium 2-fluoroacrylate

Description

Significance of Fluorinated Monomers in Polymer Science

Fluorinated monomers are a unique class of building blocks in polymer science, prized for the distinctive properties they impart to the final materials. nih.gov The incorporation of fluorine atoms into a polymer structure leads to a combination of desirable characteristics not typically found in their non-fluorinated hydrocarbon counterparts. sigmaaldrich.com This is primarily due to the intrinsic properties of the fluorine atom, including its high electronegativity, small size, and the exceptional strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485 kJ·mol⁻¹. nih.govacs.org

The presence of strong C-F bonds results in polymers with high thermal stability and chemical inertness, making them resistant to solvents, acids, bases, and oxidative degradation. nih.govyoutube.com Furthermore, the low polarizability and high ionization potential of fluorine lead to weak intermolecular forces. sigmaaldrich.com This translates to materials with low surface energy, low coefficient of friction, and pronounced hydrophobicity (water repellency) and lipophobicity (oil repellency). sigmaaldrich.comyoutube.com These properties are leveraged in a wide array of high-performance applications, including advanced coatings, chemically resistant seals, and low-friction surfaces. youtube.compageplace.de

Overview of Alpha-Fluoroacrylates in Contemporary Research

Within the broader category of fluorinated monomers, alpha-fluoroacrylates (α-fluoroacrylates) have garnered significant attention in contemporary research. In these monomers, a fluorine atom is substituted at the alpha-position relative to the carbonyl group of the acrylate (B77674). This specific placement of the fluorine atom significantly influences the electronic properties and reactivity of the monomer's carbon-carbon double bond.

Research has focused on developing efficient and mild synthesis routes for α-fluoroacrylates, as their unique reactivity can be exploited to create novel polymers. nih.gov The presence of fluorine at the alpha position renders the associated synthons substantially more reactive in certain chemical reactions compared to their unfluorinated analogues. nih.gov This enhanced reactivity opens pathways for creating specialized polymers and copolymers under conditions that might not be suitable for other monomers. The resulting poly(α-fluoroacrylate)s are investigated for their potential in creating materials with precisely tuned properties. rsc.org

Specific Research Focus on Sodium 2-Fluoroacrylate Systems

This compound (Na-2-FA) represents a specific and compelling focus within the study of α-fluoroacrylates. As a sodium salt of 2-fluoroacrylic acid, this monomer is ionic in nature. When polymerized, it forms an anionic polyelectrolyte, poly(this compound). This combines the characteristic properties endowed by fluorine with the behavior of a polyelectrolyte—a polymer bearing ionic groups.

The research interest in this system lies in exploring the interplay between these two features. The resulting polymer possesses the potential for high thermal and chemical stability, characteristic of fluoropolymers, while also exhibiting properties typical of polyelectrolytes, such as water solubility and interaction with charged species. wikipedia.org This dual nature makes poly(this compound) a candidate for creating advanced materials, including specialty hydrogels and high-stability polymer binders. google.comrsc.org For instance, polymers derived from 2-fluoroacrylate are used as key monomers in materials for high-strength structural components and advanced optical fibers. google.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H2FNaO2 |

|---|---|

Molecular Weight |

112.03 g/mol |

IUPAC Name |

sodium;2-fluoroprop-2-enoate |

InChI |

InChI=1S/C3H3FO2.Na/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |

InChI Key |

JGPFVCNXUUKNDS-UHFFFAOYSA-M |

Canonical SMILES |

C=C(C(=O)[O-])F.[Na+] |

Origin of Product |

United States |

Synthesis and Polymerization of Sodium 2 Fluoroacrylate

Synthesis of the Monomer

The synthesis of sodium 2-fluoroacrylate is typically achieved through the hydrolysis of its corresponding ester, most commonly methyl 2-fluoroacrylate (MFA) or other alkyl 2-fluoroacrylates. One established method involves the hydrolysis of a crosslinked copolymer containing methyl 2-fluoroacrylate units. In this process, the copolymer is treated with an excess of an aqueous sodium hydroxide (B78521) solution at an elevated temperature, such as 90°C, for an extended period to yield the this compound polymer. google.com

For the synthesis of the monomer itself, a similar hydrolysis can be performed on the unpolymerized ester. For example, a crosslinked polymer of (methyl 2-fluoroacrylate)-divinylbenzene-1,7-octadiene can be hydrolyzed with an excess of aqueous sodium hydroxide solution. google.com This reaction cleaves the ester bond, replacing the methyl group with a sodium cation to form the sodium salt. After the reaction, the resulting solid product is typically filtered and washed. google.com

Polymerization Techniques

This compound can be polymerized to form poly(this compound). Like other acrylate (B77674) monomers, it is amenable to free-radical polymerization. youtube.com In this process, a radical initiator is used to begin the chain-growth reaction of the monomers.

Furthermore, this compound is a key component in the creation of crosslinked polymers for specific applications. For instance, it can be copolymerized with crosslinking agents like divinylbenzene (B73037) and 1,7-octadiene (B165261). google.com This process forms a three-dimensional polymer network. The polymerization reaction mixture, containing the fluoroacrylate monomer and the crosslinking agents, is subjected to conditions that initiate polymerization, resulting in a crosslinked polymer structure. google.com The degree of crosslinking can be controlled to tailor the properties of the final material, such as its swelling capacity and mechanical stability. mdpi.com

Synthesis and Derivatization of Sodium 2 Fluoroacrylate

Direct Synthesis of 2-Fluoroacrylic Acid Salts

The direct synthesis of 2-fluoroacrylic acid, the precursor to its sodium salt, is a critical step in the production pathway. A common method involves the oxidation of 2-fluoroacrylaldehyde. googleapis.com This process utilizes an oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst. googleapis.comgoogle.com The reaction is typically carried out under controlled temperature conditions to ensure high yield and minimize the formation of byproducts. googleapis.com

The oxidation of 2-fluoroacrylaldehyde yields 2-fluoroacrylic acid, which is then neutralized to produce the corresponding salt. googleapis.comgoogleapis.com For the synthesis of sodium 2-fluoroacrylate, a sodium base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) is used for the neutralization step. google.com

Detailed findings from research illustrate specific conditions for the synthesis of 2-fluoroacrylic acid, which can be subsequently neutralized to form its sodium salt. For instance, one method involves reacting 2-fluoroacrylaldehyde with 30% hydrogen peroxide in the presence of ferric trichloride (B1173362) as a catalyst at a maintained temperature of 30°C. googleapis.com Another approach uses m-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent in dichloromethane (B109758) at 20°C. googleapis.comgoogle.com

Table 1: Reaction Conditions for the Synthesis of 2-Fluoroacrylic Acid

| Reactant | Oxidizing Agent | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 2-Fluoroacrylaldehyde | 30% Hydrogen Peroxide | Ferric Trichloride | 30°C | Crude Product | googleapis.com |

Hydrolytic Conversion of 2-Fluoroacrylate Esters to Sodium Salt

An alternative and widely used pathway to obtain this compound is through the hydrolysis of its ester derivatives, such as methyl 2-fluoroacrylate (MFA). google.com This chemical reaction, known as saponification, involves treating the ester with a strong base, typically an aqueous solution of sodium hydroxide. google.comlibretexts.orgchemguide.co.uk The process is effective because the reaction is irreversible and goes to completion, making product separation straightforward. chemguide.co.uk

In this reaction, the hydroxide ion from the sodium hydroxide attacks the carbonyl carbon of the ester, leading to the cleavage of the alkoxy group (e.g., methoxy (B1213986) group in MFA). The final products are the sodium salt of the carboxylic acid (this compound) and the corresponding alcohol (e.g., methanol). libretexts.orgchemguide.co.uk This method is particularly relevant in polymer chemistry, where a polymerized ester can be converted into a polyelectrolyte. For example, a crosslinked polymer of methyl 2-fluoroacrylate can be hydrolyzed with an excess of aqueous sodium hydroxide solution to yield a crosslinked polymer of this compound. google.com The reaction is typically conducted at elevated temperatures, for example, between 30°C and 100°C, for an extended period of 15 to 25 hours to ensure complete conversion. google.com

Table 2: Conditions for Hydrolysis of Poly(methyl 2-fluoroacrylate)

| Reactant | Reagent | Temperature | Duration | Product | Source |

|---|

Formation of Crosslinked Poly(this compound)

This compound serves as a monomer for the synthesis of crosslinked polymers, which are materials with a three-dimensional network structure capable of absorbing large amounts of water and aqueous solutions. The synthesis of crosslinked poly(this compound) can be achieved by first polymerizing a 2-fluoroacrylate ester, like methyl 2-fluoroacrylate, with specific crosslinking agents, followed by hydrolysis of the resulting polymer. google.comgoogle.com

The polymerization is often a suspension polymerization process. google.com In a typical procedure, the monomer (methyl 2-fluoroacrylate) is mixed with crosslinking agents, such as divinylbenzene (B73037) (DVB) and 1,7-octadiene (B165261) (ODE), and a polymerization initiator like lauroyl peroxide. google.com This organic phase is then suspended in an aqueous phase containing stabilizers like polyvinyl alcohol. google.com The reaction is heated to initiate polymerization, resulting in a crosslinked terpolymer of (methyl 2-fluoroacrylate)-divinylbenzene-1,7-octadiene. google.com This polymer is then hydrolyzed using a strong base like sodium hydroxide, as described in the previous section, to convert the methyl ester groups into sodium carboxylate groups, yielding the final crosslinked poly(this compound). google.comgoogle.com

Table 3: Example Components for Synthesis of Crosslinked (Methyl 2-Fluoroacrylate) Terpolymer

| Component Type | Chemical Name | Purpose | Source |

|---|---|---|---|

| Monomer | Methyl 2-fluoroacrylate | Main polymer chain | google.com |

| Crosslinker | Divinylbenzene (DVB) | Network formation | google.com |

| Crosslinker | 1,7-Octadiene (ODE) | Network formation | google.com |

| Initiator | Lauroyl Peroxide | Starts polymerization | google.com |

Role of this compound in Complex Molecule Synthesis

The primary role of this compound in the synthesis of complex molecules is its function as a monomer in polymerization reactions. googleapis.com Its ability to form polymers makes it an essential building block for creating large, functional macromolecules. A significant application is in the pharmaceutical industry for the production of polymer-based drugs. googleapis.com

One of the most notable examples is the synthesis of Patiromer, a high molecular weight polymer designed to treat hyperkalemia. googleapis.com Patiromer is a crosslinked polymer of 2-fluoroacrylic acid. The synthesis involves the polymerization of the 2-fluoroacrylate monomer, along with crosslinking agents, to create a vast, insoluble network structure. google.comgoogle.com The resulting polymer functions by binding potassium ions in the gastrointestinal tract.

Beyond polymerization, α-fluoroacrylates, in general, are valuable intermediates in various organic reactions. Their chemical structure allows them to participate in Michael additions, annelation reactions, and Diels-Alder condensations, which are powerful methods for constructing more complex, and often cyclic, fluorinated molecules, including analogues of natural products. researchgate.net

Polymerization Kinetics and Mechanisms of 2 Fluoroacrylates

Radical Homopolymerization of 2-Fluoroacrylate Monomers

The radical polymerization of 2-fluoroacrylate monomers is a chain reaction process involving the sequential steps of initiation, propagation, and termination. fiveable.meuvebtech.com The electron-withdrawing nature of the fluorine atom and the adjacent ester group activates the double bond towards radical attack, yet also influences the stability of the propagating radical.

Mechanistic Studies of Free-Radical Polymerization

The mechanism of free-radical polymerization proceeds through three primary stages:

Initiation: The process begins with the decomposition of an initiator molecule (I) to generate two free radicals (R•). uomustansiriyah.edu.iq This is typically achieved through thermal or photochemical homolytic cleavage. stanford.edu These primary radicals then add to a 2-fluoroacrylate monomer (M), forming an active center or monomer radical (RM•). fiveable.me

I → 2R• (Radical Generation)

R• + M → RM• (Initiation)

Propagation: In this stage, a rapid and sequential addition of monomer units to the growing polymer chain's active radical end occurs. fiveable.me This process leads to the formation of a long polymer chain. The reactivity of the propagating radical is assumed to be independent of the chain length. stanford.edu

RM• + M → RMM• → ... → RMn•

Termination: The growth of the polymer chain ceases through termination reactions, which typically involve the reaction of two growing radical chains. uvebtech.com The two primary mechanisms for termination are:

Combination (or Coupling): Two radical chains combine to form a single, longer polymer chain. fiveable.mestanford.edu

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two separate polymer molecules, one with a saturated end and the other with an unsaturated end. fiveable.mestanford.edu

It has been noted that some highly fluorinated monomers, such as those containing a trifluoromethyl group, can be challenging to homopolymerize via free-radical methods, though copolymerization is often successful. researchgate.netacademie-sciences.fr

Kinetic Investigations of Polymerization Rates and Activation Parameters

The kinetics of free-radical polymerization are analyzed based on the rates of the individual mechanistic steps. A key principle in these investigations is the steady-state assumption, which posits that the rate of initiation equals the rate of termination (). fiveable.meyoutube.com This assumption implies that the concentration of active radical species remains constant throughout the main phase of the polymerization. youtube.com

Where:

k_p is the rate constant for propagation.

[M] is the monomer concentration.

[M•] is the concentration of active radical centers.

Under the steady-state assumption, the concentration of radicals [M•] can be related to the initiator concentration [I], leading to a more practical rate equation:

Where:

f is the initiator efficiency, representing the fraction of radicals that successfully initiate polymerization. uvebtech.com

k_d is the rate constant for initiator decomposition.

k_t is the rate constant for termination.

Monomer Reactivity Parameters in Radical Systems

The table below summarizes reactivity ratios for the copolymerization of various donor monomers with different acceptor monomers, illustrating the tendency towards alternation.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Tendency |

| Vinylidene fluoride (B91410) (VDF) | tert-butyl 2-trifluoromethacrylate (MAF-TBE) | 0.040 | 0.036 | 0.0014 | Alternating |

| Styrene (St) | Maleimide (MI) | 0.006 | 0.064 | 0.0004 | Alternating |

| Styrene (St) | N-Ethylmaleimide (EtMI) | 0.021 | 0.014 | 0.0003 | Alternating |

Data sourced from multiple studies to illustrate reactivity trends. academie-sciences.frcmu.edu

Anionic Polymerization of 2-Fluoroacrylates

Anionic polymerization is a form of chain-growth polymerization initiated by anions. wikipedia.org Monomers with electron-withdrawing groups, such as 2-fluoroacrylates, are particularly susceptible to this type of polymerization. researchgate.netstanford.edu The process is characterized by a propagating chain end that carries a negative charge. youtube.com

Evaluation of Anionic Initiator Efficacy

The choice of initiator is crucial for a successful anionic polymerization. The initiator must be a sufficiently strong nucleophile to attack the electron-poor double bond of the monomer. wikipedia.org For highly electron-withdrawing monomers like fluoroacrylates, even relatively weak nucleophiles can be effective. researchgate.net

Common classes of initiators include:

Organolithium Compounds: Alkyl lithium compounds, such as n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sBuLi), are highly effective and widely used initiators for anionic polymerization. wikipedia.orgunacademy.com

Metal Amides: Compounds like sodium amide (NaNH2) can initiate the polymerization of susceptible monomers.

Other Nucleophiles: For monomers highly activated by electron-withdrawing groups, weaker nucleophiles like alkoxides, cyanides, amines, and phosphines can also serve as initiators. wikipedia.orgunacademy.com

Studies have shown that α-fluoroacrylates can be polymerized by initiators of relatively low basicity, which are often incapable of polymerizing their non-fluorinated counterparts. researchgate.net The efficacy of an initiator is often evaluated by its ability to produce a polymer with a controlled molecular weight and a narrow molecular weight distribution (polydispersity index, PDI), which is characteristic of a "living" polymerization. nih.gov

The table below provides a qualitative summary of the efficacy of various initiators for different monomer types.

| Initiator Type | Example | Efficacy for Styrene & Dienes | Efficacy for Acrylates & Methacrylates | Efficacy for Fluoroacrylates |

| Alkyl Lithium | n-BuLi | High | High (often requires low temp.) | High |

| Metal Amides | NaNH2 | Moderate | Moderate | Moderate |

| Alkoxides | RONa | Low | Moderate | High |

| Tertiary Amines | R3N | Ineffective | Low | Moderate |

This table provides a generalized view of initiator efficacy. researchgate.netunacademy.com

Mechanisms of Anionic Chain Propagation in Fluorinated Systems

The mechanism of anionic polymerization involves initiation and propagation. A key feature, particularly in well-controlled systems, is the absence of an inherent termination step. wikipedia.org

Initiation: A nucleophilic initiator (B:⁻) adds to the monomer, creating a carbanionic active center.

B:⁻ + CH₂=CF(COOR) → B-CH₂-C⁻F(COOR)

Propagation: The carbanion at the end of the growing chain attacks subsequent monomer molecules. This process repeats, extending the polymer chain. The propagation occurs via the insertion of new monomer units between the carbanionic chain end and its associated counter-ion (e.g., Li⁺, Na⁺).

B-[M]n-M⁻ + M → B-[M]n+1-M⁻

In highly purified systems, free from terminating agents like water, alcohols, or carbon dioxide, the propagating chains remain active indefinitely. stanford.eduyoutube.com This phenomenon is known as "living polymerization." wikipedia.org It allows for the synthesis of polymers with precisely controlled molecular weights and narrow distributions, as well as the creation of complex architectures like block copolymers by adding a different monomer after the first has been consumed. nih.gov The stability of the propagating carbanion, influenced by the fluorine atom and the solvent, is a key factor in maintaining the "living" nature of the polymerization. stanford.edu

Control of Molecular Weight and Dispersity in Anionic Polymerization

The anionic polymerization of α-fluoroacrylate esters presents significant challenges due to the high reactivity of the monomer, which can lead to side reactions. While specific studies on the anionic polymerization of sodium 2-fluoroacrylate are not extensively detailed in available literature, the principles of controlling such polymerizations can be inferred from studies on analogous polar monomers like alkyl methacrylates. kpi.ua Anionic polymerization, in principle, offers a pathway to synthesize polymers with predictable molecular weights and narrow molecular weight distributions (MWD), often referred to as 'tailor-made polymers'. kpi.ua

Control over the polymerization of highly reactive polar monomers is complicated by side reactions where the carbanionic initiator or propagating chain end attacks the ester group of the monomer or polymer. kpi.uacmu.edu To achieve a controlled process, several strategies are employed. The choice of initiator is critical; bulky initiators such as 1,1-diphenylhexyllithium have been used successfully for methacrylate (B99206) polymerization in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C or 195 K). kpi.ua Low temperatures are essential to suppress the rates of termination and transfer reactions relative to the rate of propagation. kpi.ua

Furthermore, the structure of the monomer's ester group influences the controllability. Bulkier ester groups, like a tert-butyl group, can sterically hinder side reactions, allowing for the synthesis of high molecular weight polymers (e.g., 1.8 x 10⁵ g/mol ) with narrow dispersity (Đ or MWD < 1.1). kpi.ua The development of kinetic models that account for the association and dissociation of living polymer chain ends helps in predicting and controlling the final molecular weight distribution with high fidelity. rsc.org For acrylate (B77674) esters, which are even more reactive than methacrylates, ligated anionic polymerization using complexes of organolithium initiators with ligands can help stabilize the active centers and prevent side reactions. cmu.edu

Controlled Radical Polymerization Techniques for Fluoroacrylates

Controlled radical polymerization (CRP) techniques have emerged as versatile and robust methods for synthesizing well-defined fluoropolymers, overcoming many of the challenges associated with traditional free-radical or ionic polymerizations.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Fluoroacrylate Monomers

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful reversible deactivation radical polymerization (RDRP) technique known for its compatibility with a wide range of functional monomers and milder reaction conditions. researchgate.net This method has been successfully applied to fluoroacrylate monomers to produce polymers with controlled molecular weights and low dispersity (Đ). rsc.org

A study on the RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), an analogue of this compound, investigated the effectiveness of different chain transfer agents (CTAs) under thermal conditions. rsc.org The research demonstrated that specific CTAs, such as 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (CTA₂), provided excellent control, yielding polymers with predictable molecular weights and very low dispersities (Đ < 1.10). rsc.org The polymerization exhibited pseudo-first-order kinetics, and a linear relationship was observed between molecular weight and monomer conversion, which are hallmarks of a controlled polymerization process. rsc.org

Photo-initiated RAFT polymerization of FATRIFE was also explored, achieving controlled polymerization at room temperature without the need for external catalysts or initiators. rsc.org This method also produced polymers with a linear increase in molecular weight versus conversion and low dispersity (Đ < 1.10). rsc.org The high chain-end fidelity of the resulting polymers was confirmed through successful chain extension experiments. rsc.org

Table 1: Thermal RAFT Polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with Different CTAs Data derived from a study on FATRIFE polymerization. rsc.org

| CTA | Target Molar Mass (kg mol⁻¹) | Experimental Mₙ (kg mol⁻¹) | Dispersity (Đ) |

| CTA₁ (3,5-dimethyl-1H-pyrazole-1-carbodithioate) | 30.0 | 35.8 | 1.12 |

| CTA₂ (4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid) | 30.0 | 37.8 | < 1.10 |

| CTA₃ (Dibenzyl trithiocarbonate) | 30.0 | 45.4 | 1.16 |

| CTA₄ (Ethyl 2-(phenylcarbonothioylthio) propionate) | 30.0 | 50.1 | 1.20 |

Atom Transfer Radical Polymerization (ATRP) of Fluoroacrylate Derivatives

Atom Transfer Radical Polymerization (ATRP) is a widely used CRP method for synthesizing well-defined polymers from a variety of monomers, including fluoroacrylates. nih.govresearchgate.net The process involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex, typically copper-based, which generates the active radical species for polymerization. acs.org

The ATRP of n-butyl α-fluoroacrylate, a structural analogue of this compound, has been studied in detail. researchgate.net Using a catalyst system of copper(I) chloride (CuCl) or copper(I) bromide (CuBr) with 1,1,4,7,10,10-hexamethyltriethylenetetramine (B1217956) (HMTETA) as the ligand, the polymerization was well-controlled at 90 °C. researchgate.net The molecular weights of the resulting poly(n-butyl α-fluoroacrylate) increased linearly with monomer conversion, and the experimental molecular weights were close to the theoretical values, confirming the controlled nature of the reaction. researchgate.net Analysis of the polymer chain ends by ¹⁹F NMR spectroscopy further verified that the polymerization proceeded via the ATRP mechanism. researchgate.net

More recent advancements include the use of iron-catalyzed ATRP under blue light irradiation, which allows for temporal control over the polymerization and can be conducted in various solvents, including fluorinated ones, without side reactions. nih.gov The use of specific solvents, such as fluoroalcohols, in ATRP can also help control the stereochemistry (tacticity) of the resulting polymer chains. researchgate.net

Table 2: ATRP of n-Butyl α-fluoroacrylate Data derived from a study on the ATRP of n-butyl α-fluoroacrylate using a CuCl/HMTETA catalyst system. researchgate.net

| Initiator | Target Mₙ ( g/mol ) | Experimental Mₙ ( g/mol ) | Dispersity (Đ) |

| Ethyl 2-bromoisobutyrate | 5,000 | 5,200 | 1.15 |

| Ethyl 2-bromoisobutyrate | 10,000 | 11,500 | 1.18 |

| 3-(trimethylsilyl)propyl 2-bromopropionate | 5,000 | 4,900 | 1.12 |

| 3-(trimethylsilyl)propyl 2-bromopropionate | 10,000 | 9,800 | 1.15 |

Initiated Chemical Vapor Deposition (iCVD) for Polymer Thin Films

Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for depositing high-purity, conformal polymer thin films onto various substrates. mit.edusvc.org The iCVD process involves introducing a monomer and a radical initiator into a vacuum chamber in the vapor phase. acs.org The initiator, typically a peroxide, is thermally decomposed by passing over a heated filament array, creating initiator radicals. svc.orgacs.org These radicals adsorb onto a temperature-controlled substrate along with the monomer, where surface polymerization occurs. mit.edumit.edu

This technique is particularly well-suited for fluoropolymers and has been used to deposit thin films of poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA). acs.org In a typical iCVD process for a fluoroacrylate, the monomer and an initiator like tert-butyl peroxide (TBPO) are introduced into the reactor. acs.org The filament temperature is carefully controlled (e.g., 200–350 °C) to selectively decompose the initiator without degrading the monomer structure. acs.org

A key advantage of iCVD is that polymer formation occurs predominantly on the substrate surface, allowing for excellent control over film thickness and morphology. mit.edu Process parameters such as substrate temperature, filament temperature, and monomer flow rate can be adjusted to control the polymer's properties, including its crystallinity and molecular organization. acs.org The solvent-free nature of iCVD makes it an attractive method for creating functional polymer coatings on sensitive substrates, including medical devices and textiles. svc.orgresearchgate.net

Table 3: Effect of Filament Temperature on pPFDA Thin Films Deposited via iCVD Data derived from a study on the iCVD of pPFDA at a constant substrate temperature of 30 °C. acs.org

| Filament Temperature (°C) | Deposition Rate (nm/min) | Resulting Film Characteristics |

| 240 | ~5 | Highly crystalline, edge-on lamellar orientation |

| 280 | ~10 | Increased amorphous content, mixed orientation |

| 320 | ~15 | Predominantly amorphous, some ordering |

| 360 | ~18 | Fully amorphous film |

Copolymerization Strategies Involving 2 Fluoroacrylates

Binary Copolymerization with Conventional Acrylates and Methacrylates

Detailed studies on the binary copolymerization of sodium 2-fluoroacrylate with conventional monomers such as methyl methacrylate (B99206), butyl acrylate (B77674), or other standard acrylates and methacrylates are not available in the reviewed scientific literature.

Determination of Monomer Reactivity Ratios in Diverse Systems

There is no published data found for the monomer reactivity ratios (r1, r2) for the copolymerization of this compound with any conventional acrylate or methacrylate comonomers. The determination of these ratios is fundamental to predicting copolymer composition and microstructure, and this remains a significant gap in the understanding of this monomer's polymerization behavior.

Influence of Comonomer Structure on Polymerization Behavior

Without experimental data or dedicated studies, it is not possible to detail the specific influence of different acrylate and methacrylate comonomer structures on the polymerization behavior of this compound.

Terpolymerization and Multi-Monomer Systems with 2-Fluoroacrylates

While one patent describes the formation of a crosslinked (this compound)-divinylbenzene-1,7-octadiene terpolymer, this material was synthesized by the hydrolysis of a pre-formed poly(methyl 2-fluoroacrylate) terpolymer. This represents a post-polymerization modification rather than the direct terpolymerization of the this compound monomer. No literature detailing the direct inclusion of this compound as a monomer in terpolymerization or other multi-monomer systems was identified.

Advanced Polymerization Techniques for Fluoroacrylate Copolymers

Advanced polymerization techniques are widely used for producing fluoropolymer dispersions. nih.gov However, specific applications of these methods to this compound are not documented.

Emulsion Polymerization for Latex Synthesis

Emulsion polymerization is a common industrial method for producing fluoropolymer latexes. nih.gov This technique is advantageous for achieving high molecular weights and managing the heat of polymerization. Despite the extensive research into emulsion polymerization for various fluorinated monomers, there are no specific studies, protocols, or data tables available that describe the emulsion polymerization of this compound for latex synthesis.

Miniemulsion Polymerization for Nanoparticle Formation

Miniemulsion polymerization offers a route to nanoparticles with narrow size distributions by initiating polymerization within stabilized monomer droplets. nih.gov This technique is particularly useful for incorporating hydrophobic monomers. Research has been conducted on the miniemulsion polymerization of various fluoroacrylates to create nanoparticles for applications like textile finishing. nih.govmdpi.com Nevertheless, the scientific literature lacks specific examples or research findings on the use of this compound in miniemulsion polymerization processes to form nanoparticles.

Structure Property Relationships in Poly Sodium 2 Fluoroacrylate Systems

Development of Crosslinked Poly(Sodium 2-Fluoroacrylate) Networks

The transition from a linear polymer to a three-dimensional network through crosslinking is a fundamental strategy for engineering materials with enhanced mechanical properties, controlled swelling behavior, and improved stability. In the context of poly(this compound), the development of crosslinked networks is crucial for its application in areas such as ion exchange membranes, superabsorbent materials, and controlled-release systems.

The crosslinking of poly(this compound) can be achieved through several methods, including the incorporation of a difunctional or multifunctional comonomer during polymerization. The choice of crosslinking agent is critical, as its chemical nature and concentration will dictate the final properties of the network. For instance, the use of crosslinkers with varying chain lengths can influence the flexibility and swelling capacity of the resulting hydrogel. nih.gov Research on related polyacrylate systems has demonstrated that both thermal and UV-induced crosslinking strategies can be effectively employed. mdpi.comresearchgate.net For example, copolymerization with monomers containing reactive groups like hydroxyl or epoxy functionalities allows for post-polymerization crosslinking reactions. mdpi.comresearchgate.net

The degree of crosslinking is a key parameter that governs the network's properties. A higher crosslink density generally leads to a more rigid material with a lower degree of swelling, while a lower density results in a softer, more absorbent network. The mechanical properties, such as the tensile strength and modulus, are also highly dependent on the crosslink density. bohrium.com In the case of poly(this compound) networks, the interplay between the electrostatic repulsion of the carboxylate groups and the constraints imposed by the crosslinks determines the ultimate swelling behavior in aqueous media.

| Crosslinking Parameter | Influence on Network Properties |

| Crosslinker Type | Affects network flexibility, chemical resistance, and potential for further functionalization. |

| Crosslinker Concentration | Directly impacts crosslink density, which controls swelling, mechanical strength, and mesh size. |

| Crosslinking Method | Determines the conditions under which the network is formed (e.g., thermal or photochemical initiation). |

Post-Polymerization Modification and Ion Exchange in Poly(2-Fluoroacrylate)

Post-polymerization modification is a powerful technique for introducing new functionalities into a polymer that may not be compatible with the initial polymerization conditions. researchgate.netrsc.orgresearchgate.netcmu.edu This approach allows for the synthesis of a well-defined parent polymer that can then be chemically altered to create a library of materials with diverse properties. For poly(2-fluoroacrylate) systems, post-polymerization modification opens up avenues for creating surfaces with tailored wettability, introducing specific binding sites, or altering the polymer's responsiveness to external stimuli.

Hydrolysis of Poly(2-Fluoroacrylate) Films

The hydrolysis of the ester groups in poly(2-fluoroacrylate) to carboxylic acid groups is a fundamental post-polymerization modification. This reaction transforms the hydrophobic fluoropolymer into a hydrophilic polyelectrolyte, poly(2-fluoroacrylic acid), which can then be neutralized to form poly(this compound). The hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide (B78521). acs.org

Studies on analogous fluoroacrylate polymers have shown that the hydrolysis process can be controlled to achieve partial or complete conversion of the ester groups. acs.org The rate of hydrolysis is influenced by factors such as the concentration of the base, the reaction temperature, and the morphology of the polymer film. acs.org For thin films, the integrity of the film during hydrolysis is a critical consideration, and crosslinking the polymer prior to hydrolysis can prevent the film from degrading and dissolving. acs.org The hydrolysis reaction follows an SN2 mechanism, where the hydroxide ion acts as a nucleophile attacking the carbonyl carbon of the ester group. acs.org

The successful hydrolysis of poly(2-fluoroacrylate) films results in a surface rich in carboxylic acid groups, which dramatically alters the surface energy and wettability. This transformation is essential for applications requiring hydrophilicity and the ability to interact with aqueous environments.

Exchange Reactions with Metal Cations for Functionalization

Once converted to the sodium salt, the carboxylate groups along the poly(this compound) backbone become active sites for ion exchange reactions. The polymer can readily exchange its sodium cations for other metal cations present in an aqueous solution. nasa.govlabinsights.nl This property is the basis for its potential use in applications such as water purification, metal ion recovery, and the development of functional materials with specific catalytic or magnetic properties.

The selectivity of the ion exchange process is governed by several factors, including the charge and size of the metal cation, the pH of the solution, and the degree of crosslinking of the polymer network. nasa.gov Generally, multivalent cations are more strongly bound to the polymer than monovalent cations due to the chelation effect of multiple carboxylate groups. nasa.gov The affinity of different metal ions for the polymer can be quantified by the ion separation factor.

Research on cross-linked polyacrylic acid, a close structural analog, has shown a distinct order of affinity for various metal ions. nasa.gov For instance, trivalent cations like Cr³⁺ exhibit a very high affinity, followed by divalent transition metal ions and alkaline earth metals. nasa.gov This selectivity allows for the targeted removal of specific metal ions from a solution.

| Metal Cation | Potential Functionalization |

| Divalent Cations (e.g., Ca²⁺, Mg²⁺) | Can act as ionic crosslinkers, further modifying the mechanical properties and swelling behavior of the hydrogel. |

| Transition Metal Cations (e.g., Cu²⁺, Ni²⁺, Fe³⁺) | Can impart catalytic activity, magnetic properties, or specific color to the polymer network. frontiersin.orgdntb.gov.ua |

| Heavy Metal Cations (e.g., Pb²⁺, Hg²⁺) | Enables the use of the polymer for environmental remediation and the removal of toxic heavy metals from water. researchgate.net |

The ability to functionalize poly(this compound) through ion exchange with a wide range of metal cations significantly expands its utility and positions it as a versatile platform for the design of advanced functional materials.

Advanced Characterization of Poly 2 Fluoroacrylate and Its Sodium Salt Derivatives

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic methods are fundamental in elucidating the chemical structure and composition of poly(2-fluoroacrylate). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the atomic-level arrangement and functional groups within the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the microstructure of fluoropolymers. Both ¹⁹F and ¹H NMR are employed to probe the local chemical environments of fluorine and proton nuclei, respectively, yielding critical data on monomer incorporation, tacticity, and the presence of structural defects. ubc.ca

In the ¹⁹F NMR spectrum of poly(2-fluoroacrylate), signals are analyzed to understand the environment of the fluorine atom attached directly to the polymer backbone. The chemical shift of the fluorine nucleus is highly sensitive to its surroundings, including the configuration of neighboring monomer units. rsc.orgresearchgate.net This sensitivity allows for the detailed determination of the polymer's microstructure. rsc.orgresearchgate.net For instance, different sequences of monomer units in copolymers can be identified and quantified. researchgate.net While specific peak assignments for poly(2-fluoroacrylate) homopolymers require reference data, the analysis is analogous to that of other fluoropolymers where distinct resonances reveal head-to-head or head-to-tail linkages and stereochemical arrangements. ubc.ca

Table 1: Representative NMR Data for Fluoroacrylate Systems

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Information Gained |

|---|---|---|---|

| ¹⁹F | Backbone C-F | -110 to -130 | Polymer microstructure, tacticity, monomer sequencing ubc.caresearchgate.net |

| ¹H | Backbone -CH₂- | 2.0 - 3.0 | Polymer chain structure, proton environment |

| ¹H | Backbone -CHF- | 4.5 - 5.5 | Confirmation of fluorine incorporation, structural analysis |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in both the sodium 2-fluoroacrylate monomer and the resulting poly(2-fluoroacrylate). The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The FTIR spectrum of poly(2-fluoroacrylate) is distinguished by several key absorption bands. A strong band corresponding to the stretching vibration of the carbonyl group (C=O) in the acrylate's ester or carboxylate function is typically observed. For the polymer, this peak appears around 1740 cm⁻¹. In the sodium salt, the asymmetric stretching of the carboxylate group (COO⁻) is found at a lower wavenumber, generally in the 1620-1550 cm⁻¹ range. researchgate.net

Crucially, the presence of fluorine is confirmed by strong absorption bands associated with carbon-fluorine (C-F) bond stretching, which typically appear in the 1300-1000 cm⁻¹ region of the spectrum. researchgate.net The analysis of these spectra confirms the successful polymerization and the retention of the key functional moieties. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for Poly(2-fluoroacrylate) and its Sodium Salt

| Wavenumber (cm⁻¹) | Vibrational Mode | Compound |

|---|---|---|

| ~1740 | C=O Stretch (Ester) | Poly(2-fluoroacrylate) |

| 1615 - 1682 | C=O Stretch (Ketonic/Carboxylate) | This compound researchgate.net |

| 1295 - 1072 | C-F Stretch | Poly(2-fluoroacrylate) researchgate.net |

Morphological and Microstructural Characterization

The macroscopic properties of a polymer are intimately linked to its microscopic and surface-level organization. Electron microscopy and atomic force microscopy are employed to visualize the morphology, particle characteristics, and surface topography of poly(2-fluoroacrylate) materials.

Electron Microscopy (SEM, TEM) for Particle Size and Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for characterizing the morphology of polymers at the micro- and nanoscale. SEM provides detailed images of the surface of the material, revealing information about the shape and size distribution of polymer particles or the texture of a polymer film. researchgate.netresearchgate.net For instance, SEM can be used to analyze the surface of films made from poly(2-fluoroacrylate), identifying features such as pores, aggregates, or the uniformity of coatings.

TEM, which passes a beam of electrons through an ultra-thin sample, offers higher resolution and provides insights into the internal structure of the polymer particles. It can be used to observe the dispersion of nanoparticles within a polymer matrix or to study the internal morphology of individual polymer latex particles synthesized via emulsion polymerization.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to map the three-dimensional topography of a material's surface with nanoscale precision. nanomagnetics-inst.comyoutube.com Unlike electron microscopy, AFM does not require a conductive coating on insulating polymer samples, allowing for the characterization of the material in a more native state. nanomagnetics-inst.com

For poly(2-fluoroacrylate) films, AFM can provide quantitative data on surface roughness, a critical parameter for applications such as coatings and membranes. researchgate.net The technique involves scanning a sharp tip attached to a cantilever across the sample surface. bohrium.comresearchgate.net By monitoring the cantilever's deflection, a detailed topographical map is generated. youtube.com Furthermore, advanced AFM modes like phase imaging can differentiate between components in polymer blends based on variations in their mechanical and adhesive properties, revealing phase separation and the distribution of different polymer domains on the surface. bohrium.comcovalentmetrology.com This is particularly useful for studying blends or composites containing poly(2-fluoroacrylate).

Thermal Behavior Characterization of Fluoroacrylate Polymers

The thermal stability of a polymer is a critical factor that determines its processing conditions and service temperature range. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal behavior of fluoroacrylate polymers. dergipark.org.trmdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. dergipark.org.tr This analysis provides information about the decomposition temperature of the polymer. For fluorinated polymers, TGA can reveal a high degree of thermal stability, with decomposition often occurring at elevated temperatures. rsc.orgmdpi.com The temperature at which a specific percentage of weight loss occurs (e.g., Td5% or Td10%) is a common metric for comparing the thermal stability of different polymers. rsc.orgmdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine key thermal transitions, most notably the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.nettandfonline.com The Tg is a crucial property that affects the mechanical behavior of the polymer. For semi-crystalline polymers, DSC also identifies the melting temperature (Tm) and crystallization temperature (Tc).

Table 3: Thermal Properties of Representative Fluoroacrylate Polymers

| Polymer System | Technique | Key Finding | Value (°C) | Reference |

|---|---|---|---|---|

| Poly(fluoroacrylate) Homopolymer | TGA | Onset of weight loss | ~226 | dergipark.org.trdergipark.org.tr |

| Poly(FATRIFE-co-MAF) | TGA | Td10% (10% weight loss) | up to 348 | rsc.org |

| Fluoroacrylate-Modified Polysiloxane | TGA | Td5% (5% weight loss) | 331 | mdpi.com |

| Fluoroacrylate-Modified Polysiloxane | TGA | Td50% (50% weight loss) | 426 | mdpi.com |

| Poly(FATRIFE-co-MAF) | DSC | Glass Transition Temp. (Tg) | Varies with composition | rsc.org |

| Polycaprolactone (PCL) | DSC | Melting Temperature (Tm) | 59 - 64 | etflin.com |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Poly(2-fluoroacrylate) |

| Methyl 2-fluoroacrylate |

| Poly(trifluoroethylene) (PTrFE) |

| Poly(vinylidene fluoride) (PVDF) |

| Sodium Polyacrylate |

| 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) |

| 2-(trifluoromethyl)acrylic acid (MAF) |

Thermogravimetric Analysis (TGA) for Degradation Onset and Pathways

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of polymers by measuring weight loss as a function of temperature. ijarsct.co.in For polyacrylates and their derivatives, TGA reveals the onset temperature of degradation and provides insight into the decomposition mechanism, which can occur in single or multiple stages. ijarsct.co.inyoutube.com

The thermal stability of polymers is often evaluated by the temperature at which a certain percentage of weight loss occurs, such as 5% or 10% (Td5% or Td10%), and the temperature of the maximum rate of decomposition, determined from the derivative TGA (DTG) curve. youtube.commdpi.com In fluoroacrylate polymers, the strong carbon-fluorine bonds generally contribute to enhanced thermal stability compared to their non-fluorinated counterparts. youtube.com For instance, copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF) have shown that thermal stability increases with a higher FATRIFE content, reaching a Td10% of 348 °C for a copolymer with 93 mol% FATRIFE. rsc.org

The degradation of sodium salts of polyacids, such as sodium poly(vinylsulfonate), often proceeds in distinct stages. marquette.edu The initial weight loss below 200°C is typically due to the evaporation of absorbed water. marquette.edu This is followed by decomposition of the polymer backbone at higher temperatures. marquette.edu For example, the sodium salt of poly(vinylsulfonic acid) shows three degradation stages, with about 55% of its mass remaining as a non-volatile residue at 600°C under both nitrogen and air atmospheres. marquette.edu This high char yield is characteristic of many polymer salts. In contrast, the acid form, poly(vinylsulfonic acid), begins to degrade at a lower temperature (around 150°C) and leaves a much smaller residue (20% at 600°C). marquette.edu

Similarly, sodium polyacrylate decomposition occurs in three main steps: initial dehydration of bound water, followed by the dehydration of internal polymer molecules, and finally the decomposition of the main polymer chain. researchgate.net The environment, such as an inert nitrogen atmosphere versus an oxidizing air atmosphere, can significantly affect the degradation pathway and the final residue amount. youtube.com For many polymers, decomposition starts at an earlier temperature in air. youtube.com

Table 1: TGA Decomposition Data for Various Polymers

| Polymer System | Atmosphere | Onset of Decomposition (Tons) | Temperature of Max. Decomposition Rate | Residue at 600°C (%) | Citation |

| Poly(FATRIFE-co-MAF) (93% FATRIFE) | Air | ~348 °C (Td10%) | Not specified | Not specified | rsc.org |

| Poly(vinylsulfonic acid), sodium salt | N2 / Air | ~200 °C | Not specified | ~55% | marquette.edu |

| Poly(vinylsulfonic acid) | N2 / Air | ~150 °C | Not specified | ~20% | marquette.edu |

| Polysiloxane modified with fluoroacrylate | Not specified | 331 °C (Td5%) | Not specified | Not specified | mdpi.com |

| Polyethylene (B3416737) | N2 | ~400 °C | ~477 °C | ~0% | youtube.com |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. ufl.edu It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. ufl.edunih.gov The Tg is a critical property, representing the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. anton-paar.com

For fluoroacrylate polymers, the Tg can be tailored by altering the chemical structure and composition. In copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) and 2-(trifluoromethyl)acrylic acid (MAF), the Tg was found to increase as the proportion of MAF in the copolymer increased. rsc.org This demonstrates that copolymerization is an effective strategy for modifying the thermal properties of the final material. rsc.org Similarly, for copolymers of 2,2,2-trifluoroethyl methacrylate (B99206) (FMA) and methyl acrylate (B77674) (MA), the Tg decreased with increasing MA content, ranging from 77.5°C down to 13.4°C. researchgate.net

The Tg of polyacrylic acid has been shown to be dependent on the pH during its polymerization, with values ranging from 60°C to 150°C for pH values between 4 and 7, respectively. researchgate.net The presence of sodium ions in the sodium salt form of polyacrylates can also influence the Tg. For instance, DSC thermograms of polyacrylic acid neutralized with NaOH showed an increase in thermal stability. researchgate.net DSC is also a valuable tool for analyzing polymer mixtures, as different polymers will typically exhibit distinct melting peaks, allowing for their identification and quantification. youtube.com

Table 2: Glass Transition Temperatures (Tg) for Various Fluoroacrylate Copolymers

| Polymer System | Tg (°C) | Method/Condition | Citation |

| Poly(FATRIFE-co-MAF) (58% FATRIFE) | 91 °C | DSC | rsc.org |

| Poly(FATRIFE-co-MAF) (73% FATRIFE) | 78 °C | DSC | rsc.org |

| Poly(FMA-co-MA) (10% MA) | Not specified (decreases with MA) | DSC | researchgate.net |

| Poly(FMA-co-MA) (90% MA) | 13.4 °C | DSC | researchgate.net |

| Polyacrylic Acid (Polymerized at pH 4) | ~60 °C | DSC | researchgate.net |

| Polyacrylic Acid (Polymerized at pH 7) | ~150 °C | DSC | researchgate.net |

Rheological and Mechanical Property Investigations of Fluoroacrylate Materials

The rheological and mechanical properties of fluoroacrylate polymers are critical for their application in areas such as coatings and specialty materials. anton-paar.comnih.gov Rheology describes the flow and deformation of matter, providing essential information on viscosity and viscoelastic behavior (storage modulus G' and loss modulus G''). anton-paar.comscirp.org Mechanical testing evaluates properties like strength and stiffness.

Fluorinated polyacrylates can exhibit excellent mechanical properties. For example, poly(methyl α-fluoroacrylate) (PMFA) has demonstrated compressive and bending strengths, as well as a bending modulus, that were 50% higher than those of the widely used poly(methyl methacrylate) (PMMA). nih.gov This improvement in mechanical properties is attributed to the intermolecular forces created by the polar fluorine and carboxyl groups along the polymer chain. nih.gov

Table 3: Mechanical Properties of Poly(methyl α-fluoroacrylate) (PMFA) vs. Poly(methyl methacrylate) (PMMA)

| Property | PMFA | PMMA | Improvement | Citation |

| Compressive Strength | Higher than PMMA | Baseline | ~50% higher | nih.gov |

| Bending Strength | Higher than PMMA | Baseline | ~50% higher | nih.gov |

| Bending Modulus | Higher than PMMA | Baseline | ~50% higher | nih.gov |

Surface Chemistry Analysis of Fluoroacrylate Coatings

The surface chemistry of fluoroacrylate polymers is one of their most defining features, leading to applications as water- and oil-repellent coatings. mdpi.comnih.gov The presence of fluorine atoms in the polymer structure significantly lowers the surface energy. youtube.com This low surface energy is responsible for the hydrophobic and oleophobic characteristics of these materials. nih.gov

Contact angle measurement is a primary technique for quantifying the wettability and surface energy of a coating. A high water contact angle indicates a hydrophobic surface. For copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) and 2-(trifluoromethyl)acrylic acid (MAF), the water contact angle could be tuned by adjusting the monomer ratio. rsc.org A reference PFATRIFE homopolymer exhibited a water contact angle of 107°, which decreased to 81° for a copolymer containing 42 mol% of the more hydrophilic MAF monomer. rsc.org In another study, modifying a polysiloxane with a long-chain fluoroacrylate resulted in a highly hydrophobic surface with a water contact angle of 144.7°. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is another powerful tool used to analyze the elemental composition of the outermost surface layer of a material. mdpi.comresearchgate.net For fluorinated polymers, XPS can confirm the migration of fluorine-containing segments to the surface, which is the mechanism responsible for the low surface energy. researchgate.net This surface segregation of fluoroalkyl groups is essential for achieving the desired repellent properties in practical applications. researchgate.net

Table 4: Water Contact Angles for Various Fluoroacrylate-Based Coatings

| Polymer/Coating System | Water Contact Angle (θ) | Key Finding | Citation |

| Poly(FATRIFE) homopolymer | 107° | High hydrophobicity from fluoroacrylate. | rsc.org |

| Poly(FATRIFE-co-MAF) (42% MAF) | 81° | Hydrophilicity increases with MAF content. | rsc.org |

| Polysiloxane modified with fluoroacrylate | 144.7° | Combination of materials creates a highly hydrophobic surface. | mdpi.com |

Theoretical and Computational Chemistry Studies of 2 Fluoroacrylate Systems

Quantum Mechanical Investigations of Monomer Reactivity and Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of the sodium 2-fluoroacrylate monomer. These methods can elucidate the electronic structure, which in turn governs the monomer's reactivity in polymerization processes.

The presence of the fluorine atom at the α-position of the acrylate (B77674) is expected to significantly influence its electronic properties and reactivity compared to unsubstituted acrylates. The high electronegativity of fluorine induces a strong electron-withdrawing effect, which can be analyzed through various QM descriptors.

Key Research Findings:

Monomer Reactivity: DFT studies on α-substituted acrylates have shown that the nature of the substituent dramatically affects the propagation kinetics of free-radical polymerization. researchgate.netugent.be For ethyl α-fluoroacrylate (EFA), a closely related monomer, calculations have been used to model the relative propagation kinetics. researchgate.netugent.be These studies indicate that the fluoro-substituent impacts the stability of the radical intermediate and the energy barrier of the transition state during polymer chain growth.

Electronic Structure: The electronic structure of acrylate monomers, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can be precisely calculated. nih.govyoutube.com For 2-fluoroacrylate, the fluorine atom is anticipated to lower the energy of both the HOMO and LUMO, influencing its susceptibility to nucleophilic and electrophilic attack. DFT calculations on similar functionalized monomers have shown that the acrylate group is the primary site of reactivity. nih.gov The electrostatic potential maps generated from these calculations can reveal the charge distribution and potential sites for interaction with other molecules. nih.gov

Ab Initio Calculations: Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate calculations of molecular properties. rsc.orgd-nb.info These methods can be employed to determine the optimized geometry, vibrational frequencies, and electronic energies of the this compound monomer. While computationally intensive, such calculations offer a benchmark for understanding the fundamental electronic characteristics that drive its chemical behavior. nih.gov

| Monomer | Computational Method | Calculated Property | Key Finding | Reference |

|---|---|---|---|---|

| Ethyl α-fluoroacrylate (EFA) | DFT (MPWB1K) | Propagation Kinetics | The fluoro-substituent significantly influences the reaction kinetics. | researchgate.netugent.be |

| 2-Octyl Acrylate | DFT | HOMO-LUMO Gap | The acrylate group is the main contributor to the frontier orbitals. | nih.gov |

| Generic Acrylates | Ab Initio (MP2) | Molecular Geometry | Provides highly accurate structural parameters. | rsc.org |

Molecular Dynamics Simulations of Polymer Chain Conformation

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules and materials at the atomic level. For poly(this compound), MD simulations can provide detailed insights into the conformation of the polymer chains in various environments, particularly in aqueous solutions.

The conformation of a polyelectrolyte chain like poly(this compound) is influenced by a complex interplay of factors including the polymer's chemical structure, the presence of counter-ions (Na+), and the nature of the solvent.

Key Research Findings:

Chain Conformation in Solution: MD simulations of poly(acrylic acid) (PAA), a similar polyelectrolyte, have shown that the chain conformation is highly dependent on the degree of ionization and the salt concentration of the solution. whiterose.ac.uk In the case of poly(this compound), the polymer chains are expected to adopt a more extended conformation in dilute aqueous solution due to electrostatic repulsion between the negatively charged carboxylate groups. As the salt concentration increases, this repulsion is screened by the sodium counter-ions, leading to a more coiled or collapsed chain conformation. whiterose.ac.uk

Solvation and Ion Binding: MD simulations can also be used to study the structure of water molecules surrounding the polymer chain and the binding of sodium ions to the carboxylate groups. utwente.nlucl.ac.ukrsc.org Understanding the solvation shell and the extent of ion condensation is crucial for explaining the macroscopic properties of poly(this compound) solutions, such as their viscosity and osmotic pressure. Recent all-atom MD simulations on poly(sodium acrylate) brushes have provided detailed information on the absorption and dynamics of small molecules within the brush layer, a system with similarities to the behavior of the polymer in solution. utwente.nl

| Polymer System | Simulation Focus | Key Finding | Reference |

|---|---|---|---|

| Poly(acrylic acid) | Effect of Salt Concentration | Increased salt concentration leads to chain collapse. | whiterose.ac.uk |

| Poly(sodium acrylate) Brush | Molecule Absorption and Dynamics | Absorbed molecules have significantly reduced mobility. | utwente.nl |

| Poly(sodium acrylate) Hydrogels | Local Molecular Dynamics | Local polymer mobility is influenced by network topology. | rsc.org |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms due to its favorable balance of accuracy and computational cost. For the polymerization of this compound, DFT can be applied to investigate the elementary steps of the reaction, including initiation, propagation, and termination.

Key Research Findings:

Propagation Mechanism: DFT studies on the free-radical polymerization of various α-substituted acrylates have provided detailed mechanistic insights. researchgate.netugent.be These studies typically model the addition of a growing polymer radical to a monomer molecule, calculating the structures and energies of the transition states and intermediates. The presence of the α-fluoro substituent in 2-fluoroacrylate is expected to influence the stereochemistry of the propagation step (i.e., the tacticity of the resulting polymer).

Reaction Pathways: DFT can be used to compare the feasibility of different potential reaction pathways. For instance, in the context of thermal polymerization, DFT calculations have been employed to evaluate the likelihood of different self-initiation mechanisms for acrylates. upenn.edu For this compound, DFT could be used to explore the mechanism of various controlled polymerization techniques or to understand the potential for side reactions.

Solvent Effects: The polymerization of this compound is likely to occur in a polar solvent like water. DFT calculations can incorporate the effects of the solvent, either implicitly through continuum solvation models or explicitly by including solvent molecules in the calculation. This is crucial for accurately modeling the reaction in a condensed phase. Studies on the copolymerization of acrylates and methacrylates have highlighted the significant influence of solvent polarity on the reaction kinetics. rsc.org

| Study Focus | Monomers Investigated | Key Insight | Reference |

|---|---|---|---|

| Propagation Kinetics | α-Substituted Acrylates (including EFA) | Substituent effects on kinetics can be qualitatively predicted. | researchgate.netugent.be |

| Thermal Self-Initiation | Alkyl Acrylates | Evaluated the feasibility of different initiation mechanisms. | upenn.edu |

| Copolymerization Kinetics | Acrylates and Methacrylates | Solvent polarity significantly impacts monomer reactivity ratios. | rsc.org |

Computational Modeling of Polymerization Processes

Key Research Findings:

Kinetic Modeling: Kinetic models for the polymerization of acrylates can be developed using software packages that solve the complex sets of differential equations describing the concentrations of all species in the reaction mixture. uni-goettingen.de These models can incorporate various reaction steps, including initiation, propagation, termination, and chain transfer reactions. For this compound, such a model would need to account for the specific rate constants associated with this fluorinated monomer.

High-Temperature Polymerization: Modeling becomes particularly important for high-temperature polymerizations, where secondary reactions such as backbiting and β-scission can become significant and affect the final polymer architecture. ntnu.noacs.org Computational models can help to understand and predict the extent of these side reactions.

Predicting Polymer Properties: By simulating the polymerization process under different conditions (e.g., monomer concentration, initiator concentration, temperature), computational models can be used to predict how these variables affect the final polymer properties, such as average molecular weight and polydispersity. This predictive capability is invaluable for process optimization and the design of polymers with specific target characteristics. mdpi.commdpi.com

| Modeling Approach | System Studied | Objective | Reference |

|---|---|---|---|

| Kinetic Modeling (PREDICI) | Acrylic and Methacrylic Acid | Develop detailed kinetic models to represent experimental data. | uni-goettingen.de |

| Ab Initio Molecular Orbital Calculations | Acrylate Polymerization at High Temperature | Predict kinetic parameters for primary and secondary reactions. | ntnu.no |

| Kinetic Modeling (PREDICI®) | Copolymerization of various acrylates | Predict conversion, composition, and molecular weight development. | mdpi.com |

Environmental Degradation Pathways of Fluoroacrylate Polymers

Biodegradation Studies of Fluoroacrylate Polymers in Environmental Matrices

Biodegradation is a key process influencing the environmental persistence of fluoroacrylate polymers. It primarily involves the microbial transformation of the fluorotelomer side chains, rather than the polymer backbone itself. acs.org

Studies investigating the biodegradation of fluoroacrylate polymers in aerobic soil environments have revealed that the process is generally slow. acs.org Research conducted over a two-year period in four different aerobic soils indicated a limited extent of biodegradation. nih.gov The rate of transformation is heavily influenced by the specific microbial communities present in the soil and other environmental factors. researchgate.net For instance, the presence of wastewater treatment plant (WWTP) biosolids and plants has been shown to significantly increase the rate of degradation. nih.gov

The half-life of these polymers is a critical parameter for understanding their persistence. Estimates for the biodegradation half-life of fluoroacrylate polymers vary widely depending on the specific polymer structure and the experimental conditions.

Table 1: Estimated Biodegradation Half-Lives of Fluoroacrylate Polymers in Aerobic Soils

| Polymer/Monomer Type | Estimated Half-Life | Study Conditions | Source(s) |

|---|---|---|---|

| Fluoroacrylate Polymer Product | 1200–1700 years | Two-year study in four aerobic soils, based on perfluorooctanoate (PFOA) formation. | nih.gov, acs.org, researchgate.net |

| Homopolymer of 8:2 Fluorotelomer Acrylate (B77674) (8:2 FTAC) | 8–111 years | 5.5-month soil-plant microcosm study, with and without WWTP biosolids. | nih.gov |

| 8:2 Fluorotelomer Acrylate (8:2 FTAC) Monomer | ≤ 5 days | 105-day aerobic soil microcosm study. | nih.gov |

| 8:2 Fluorotelomer Methacrylate (B99206) (8:2 FTMAC) Monomer | ≤ 15 days | 105-day aerobic soil microcosm study. | nih.gov |

The significant difference in degradation rates highlights the complexity of the process. While the polymer backbone exhibits high recalcitrance, the monomeric precursors and side chains can be more readily transformed once cleaved from the polymer. nih.gov Specific microbial classes, including Alphaproteobacteria, Verrucomicrobia, and Gammaproteobacteria, have been identified as participants in the transformation of related fluorotelomer compounds. rsc.org

The primary biotransformation pathway for fluoroacrylate polymers begins with the microbially-mediated hydrolysis of the ester linkage that connects the fluorinated side chain to the acrylate backbone. nih.govnih.gov This initial step releases fluorotelomer alcohols (FTOHs), such as 8:2 FTOH, which are then subject to further biodegradation. acs.orgnih.gov

The subsequent degradation of the released FTOHs follows a known pathway that generates a series of transient intermediates and terminal transformation products, primarily perfluoroalkyl carboxylic acids (PFCAs). acs.orgnih.gov The process involves the oxidation of the alcohol group, leading to the formation of fluorotelomer carboxylic acids and ultimately the more persistent PFCAs. nih.gov A study on 8:2 fluorotelomer acrylate (8:2 FTAC) and methacrylate (8:2 FTMAC) monomers observed the generation of up to 10.3 mol% of perfluorooctanoic acid (PFOA) after 105 days. nih.gov

Key biotransformation products identified in soil studies are listed below.

Table 2: Identified Biotransformation Products of Fluoroacrylate Polymers and Precursors in Soil

| Precursor/Intermediate | Transformation Product | Source(s) |

|---|---|---|

| Fluoroacrylate Polymer Side Chains | 8:2 Fluorotelomer Alcohol (8:2 FTOH) | acs.org, nih.gov |

| 8:2 FTOH | Perfluorooctanoate (PFOA/PFO) | nih.gov, acs.org, nih.gov, nih.gov |

| 8:2 FTOH | 7:2 sFTOH | acs.org, nih.gov |

| Longer Polymer Side Chains | Perfluorononanoate (PFNA/PFN) | nih.gov, acs.org, acs.org |

| Longer Polymer Side Chains | Perfluorodecanoate (PFDA/PFD) | nih.gov, acs.org, acs.org |

| Longer Polymer Side Chains | Perfluoroundecanoate (PFUnA/PFU) | nih.gov, acs.org, acs.org |

| 8:2 FTOH Side Chains | Pentadecafluorodecanoate (7-3 acid) | nih.gov, acs.org, acs.org |

Abiotic Degradation Mechanisms of Fluoroacrylate Polymers

Alongside biological processes, abiotic factors contribute to the degradation of fluoroacrylate polymers in the environment. These mechanisms primarily include hydrolysis and photooxidative processes.

Hydrolysis is a chemical reaction where water molecules cleave chemical bonds. youtube.com In the context of fluoroacrylate polymers, the ester linkages in the side chains are susceptible to hydrolysis, which can lead to the release of the fluorinated side chains, similar to the initial step in biodegradation. youtube.com The rate of this process is influenced by factors such as pH and temperature. youtube.com

However, the polymer structure itself can confer significant stability. Studies on related polymethacrylates have shown them to be highly resistant to hydrolysis over extended periods (one year) across a range of pH conditions, from acidic (1 M HCl) to moderately basic (pH 10). mdpi.com This stability is often attributed to a steric shielding effect, where the polymer backbone physically hinders water molecules from accessing the susceptible ester bonds. mdpi.com While the side-chain ester bond is the primary point of hydrolytic attack, the main all-carbon backbone of the polymer is generally considered stable against hydrolysis. mdpi.com

Photooxidation is the degradation of a polymer resulting from the combined action of light and oxygen. wikipedia.org This process is a significant factor in the weathering of many plastics. wikipedia.org It is initiated by the absorption of UV radiation, which can generate free radicals on the polymer chain. youtube.com These radicals then react with oxygen in a chain reaction, leading to the breaking of polymer chains (chain scission) and potential crosslinking. wikipedia.orgcapes.gov.br

While some acrylate polymers are known for their excellent stability against photooxidation, the presence of impurities introduced during manufacturing, such as hydroperoxides or catalyst residues, can act as photoinitiators, accelerating degradation. wikipedia.org The process can lead to changes in the material's physical properties, such as increased brittleness. wikipedia.org For fluoroacrylate polymers, photooxidation could potentially contribute to the breakdown of the polymer matrix and the release of fluorinated side chains over time.

Long-Term Environmental Fate of Fluoroacrylate Derivatives

Given the slow degradation rates, fluoroacrylate polymers disposed of in landfills or applied to soils via sludge are considered long-term sources of their degradation products, particularly PFCAs. researchgate.netnih.gov Environmental fate modeling predicts that after hundreds of years, the primary source of PFOA from the historical production of fluorotelomer acrylates will be the slow degradation of the polymers in soils and landfills. nih.gov

Although the current contribution of fluoroacrylate polymer degradation to the total concentration of PFOA in the global oceans is estimated to be low (less than 1%), this fraction is expected to increase over time. nih.gov This is because direct emissions of PFOA are being reduced globally, making the slow, continuous release from the vast reservoir of existing polymers in the environment a more significant long-term source. nih.gov

Research Applications of Poly 2 Fluoroacrylate Materials

Functional Coatings and Surface Modification Research

The incorporation of fluorine into acrylate (B77674) polymers results in materials with exceptionally low surface free energy. researchgate.net This characteristic is central to their application in functional coatings designed to control surface interactions with various liquids. Researchers are actively exploring poly(2-fluoroacrylate)s and related copolymers to create surfaces with tailored wettability and adhesion properties. rsc.org

Poly(fluoroacrylate)s are widely investigated for creating surfaces that repel both oil (oleophobic) and water (hydrophobic). researchgate.net The low surface energy of these polymers prevents the spreading of liquids, leading to high contact angles. Superhydrophobic surfaces, which exhibit extremely high water contact angles and self-cleaning properties, can be achieved by combining the low surface energy chemistry of fluoroacrylates with micro- or nano-level surface roughness. researchgate.net

Research has shown that coatings based on fluoroacrylate polymers can achieve exceptional repellency. For instance, the grafting of poly(perfluorodecylacrylate) chains onto silicon substrates via initiated chemical vapor deposition (iCVD) results in semicrystalline structures. researchgate.net This crystallinity reduces polymer chain mobility, leading to surfaces that are non-wetting to both water and mineral oil. researchgate.net Similarly, durable superhydrophobic and highly oleophobic coatings have been developed by combining multi-dome silica (B1680970) nanoparticles with fluoroacrylate block copolymers. rsc.org These coatings exhibit a low-adhesive bouncing Cassie mode with water droplets and high oleophobicity with hexadecane. rsc.org The surface energy of such coatings can be remarkably low, in the range of 10 to 20 dynes/cm². google.com

The effectiveness of these coatings is often evaluated by measuring the contact angles of water and various oils. The table below summarizes typical contact angle measurements for surfaces treated with fluoroacrylate-based materials.

| Liquid | Polymer System | Contact Angle (°) | Finding |

| Water | Poly(FATRIFE-co-MAF) | 81° - 107° | Wettability is tunable by altering the copolymer composition. rsc.org |

| Water | PFAS-treated Cotton Fabric | 144.7° | The combination of low surface energy and fiber roughness creates high hydrophobicity. mdpi.com |

| Water | Grafted Poly(perfluorodecylacrylate) | >150° | Semicrystalline structure enhances water repellency, achieving superhydrophobicity. researchgate.netresearchgate.net |

| Mineral Oil | Grafted Poly(perfluorodecylacrylate) | High | Semicrystalline structure also imparts strong oleophobicity. researchgate.net |

| Hexadecane | Multi-dome SiO₂ + PMMA-b-PDFHM | High | The composite surface structure supports a Cassie–Wenzel transition state, leading to high oleophobicity. rsc.org |

Table 1: Representative contact angle data for various poly(fluoroacrylate)-based surfaces, demonstrating their hydrophobic and oleophobic properties.